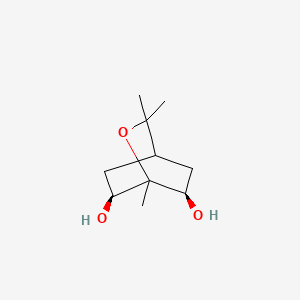![molecular formula C19H21N2O6+ B1226610 4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester is a nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Synthesis of Dabigatran Etexilate
4-Methylamino-3-nitrobenzoic acid, a related compound to 4-nitrobenzoic acid esters, has been utilized in the synthesis of Dabigatran Etexilate. This process involves steps like condensation, catalytic hydrogenation, acylation, cyclization, and the Pinner reaction. The synthesis demonstrates the application of nitrobenzoic acid derivatives in pharmaceutical compound production (Chen Guohua, 2013).
Condensation Reactions for Carboxylic Esters
The use of derivatives of nitrobenzoic acid, such as 2-methyl-6-nitrobenzoic anhydride, in the synthesis of carboxylic esters has been documented. This approach is noted for its high yield and chemoselectivity, illustrating the role of nitrobenzoic acid derivatives in organic synthesis (Isamu Shiina, R. Ibuka, Mari Kubota, 2002).
Functionalization of Nitrobenzoic Derivatives
The synthesis of ethanols and propionic acid ethyl esters using derivatives of nitrobenzoic acid, specifically through the TDAE (tetrakis(dimethylamino)ethylene) methodology, has been reported. This highlights the versatile nature of nitrobenzoic acid derivatives in the creation of various chemical structures (Ouassila Amiri-Attou, T. Terme, P. Vanelle, 2005).
Application in the Synthesis of Carboxylic Esters and Lactones
Nitrobenzoic acid derivatives, specifically 2-methyl-6-nitrobenzoic anhydride, have been effectively used for synthesizing carboxylic esters and lactones. This method is advantageous for its high yield and room temperature conditions, showing the practical application of these derivatives in organic synthesis (Isamu Shiina, Mari Kubota, Hiromi Oshiumi, Minako Hashizume, 2004).
Aggregation Behavior Study
The study of the aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate, a compound related to 4-nitrobenzoic acid esters, in aqueous solutions has provided insights into the behavior of surfactants. This compound has been used as a model in the study of enzymatic activity, particularly phospholipase inhibitors (V. H. Soto, M. Vázquez-Tato, F. Meijide, María José Alvarado, J. Seijas, S. D. Frutos, B. Lomonte, J. V. Tato, 2018).
Synthesis of Benzodiazepinones
4-Nitrobenzoic acid derivatives have been involved in the synthesis of benzodiazepinones, a class of compounds with potential pharmacological applications. This demonstrates the role of these derivatives in the creation of complex organic molecules (A. Kost, Z. Solomko, V. A. Budylin, T. S. Semenova, 1972).
Propiedades
Nombre del producto |
4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester |
|---|---|
Fórmula molecular |
C19H21N2O6+ |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C19H21N2O6/c1-12-17(27-18(22)13-5-7-15(8-6-13)21(23)24)16-11-26-19(2,3)25-10-14(16)9-20(12)4/h5-9H,10-11H2,1-4H3/q+1 |
Clave InChI |
FTBMIQNGUUNURB-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C2COC(OCC2=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |
SMILES canónico |
CC1=[N+](C=C2COC(OCC2=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)

![4-[cyclohexyl(methyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B1226535.png)
![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![N-(1-adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1226538.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)

![2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1226542.png)


![2-[[(3,5-Dichloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226546.png)
![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1226547.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)